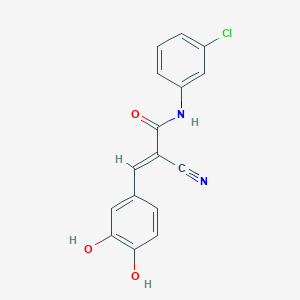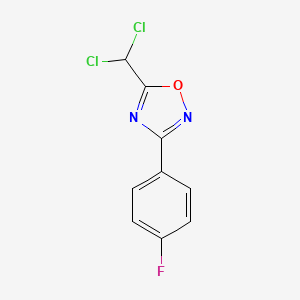![molecular formula C30H31N3O3S B10899233 11-(3,4-Dimethoxy-phenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-dibenzo[b,e]](/img/structure/B10899233.png)
11-(3,4-Dimethoxy-phenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-dibenzo[b,e]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(3,4-Dimethoxy-phenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-dibenzo[b,e] is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a hexahydro-dibenzo core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3,4-Dimethoxy-phenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-dibenzo[b,e] typically involves multiple steps:
Formation of the Dimethoxyphenyl Intermediate: This step involves the methoxylation of a phenyl ring, usually starting from a phenol derivative. Common reagents include dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Cyclization to Form the Hexahydro-dibenzo Core: The intermediate is then subjected to cyclization reactions, often using Friedel-Crafts acylation or alkylation methods. Catalysts like aluminum chloride or boron trifluoride are commonly used.
Final Functionalization: The final steps involve the introduction of the dimethyl groups and the oxo functionality. This can be achieved through various organic transformations, including oxidation reactions using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group or further to a methylene group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and PCC.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential bioactivity. The presence of the dimethoxyphenyl group suggests possible interactions with biological targets, which could be useful in drug discovery.
Medicine
Medicinally, compounds with similar structures have been investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stable and functionalizable structure.
Mecanismo De Acción
The mechanism by which 11-(3,4-Dimethoxy-phenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-dibenzo[b,e] exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The dimethoxyphenyl group could facilitate binding to hydrophobic pockets in proteins, while the hexahydro-dibenzo core might provide structural stability.
Comparación Con Compuestos Similares
Similar Compounds
- 11-(3,4-Dimethoxy-phenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-dibenzo[b,e]
- 3,4-Dimethoxyphenylacetic acid
- 3,4-Dimethoxybenzoyl chloride
Uniqueness
What sets 11-(3,4-Dimethoxy-phenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-dibenzo[b,e] apart is its specific combination of functional groups and structural features. The presence of both the dimethoxyphenyl group and the hexahydro-dibenzo core provides unique chemical properties and reactivity patterns, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C30H31N3O3S |
|---|---|
Peso molecular |
513.7 g/mol |
Nombre IUPAC |
6-(3,4-dimethoxyphenyl)-9,9-dimethyl-7-oxo-N-phenyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carbothioamide |
InChI |
InChI=1S/C30H31N3O3S/c1-30(2)17-22-27(24(34)18-30)28(19-14-15-25(35-3)26(16-19)36-4)33(23-13-9-8-12-21(23)32-22)29(37)31-20-10-6-5-7-11-20/h5-16,28,32H,17-18H2,1-4H3,(H,31,37) |
Clave InChI |
DRNCZVLJDCPAIQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=S)NC4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-dicyclopropyl-N'-{(1E)-1-[3-(difluoromethoxy)phenyl]ethylidene}-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10899157.png)
![4-cyano-2-fluoro-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide](/img/structure/B10899160.png)
![2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(3-chloro-4-fluorophenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B10899166.png)
![N-{4-[(2-chloro-6-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B10899171.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B10899176.png)

![1-methyl-5-{[1-(piperidin-1-yl)propan-2-yl]carbamoyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B10899180.png)
![4-chloro-3-(5-{(E)-[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B10899186.png)
![ethyl 4-({(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B10899188.png)
![2-amino-4-oxo-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-1,3-thiazine-6-carboxamide](/img/structure/B10899194.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10899206.png)
![4-bromo-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10899213.png)

![4-{[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10899238.png)
